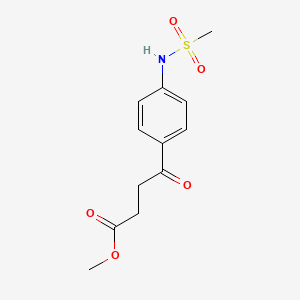
Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methylsulfonyl group attached to an amino group, which is further connected to a gamma-oxobenzenebutanoate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the gamma-oxobenzenebutanoate moiety: This can be achieved through the esterification of 4-oxobenzoic acid with butanol in the presence of an acid catalyst.
Introduction of the methylsulfonyl group: This step involves the reaction of methylsulfonyl chloride with an appropriate amine to form the methylsulfonylamino intermediate.
Coupling of the intermediates: The final step involves the coupling of the gamma-oxobenzenebutanoate moiety with the methylsulfonylamino intermediate under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl-4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate
- 4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
Uniqueness
Methyl 4-(4-(methylsulfonamido)phenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and applications.
特性
分子式 |
C12H15NO5S |
|---|---|
分子量 |
285.32 g/mol |
IUPAC名 |
methyl 4-[4-(methanesulfonamido)phenyl]-4-oxobutanoate |
InChI |
InChI=1S/C12H15NO5S/c1-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13-19(2,16)17/h3-6,13H,7-8H2,1-2H3 |
InChIキー |
WGUATYIQDOSEIV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













